molecular formula C11H10BrN3 B7860571 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine CAS No. 792942-45-1

4-(4-Bromophenyl)-6-methylpyrimidin-2-amine

Cat. No.: B7860571
CAS No.: 792942-45-1
M. Wt: 264.12 g/mol
InChI Key: CGDOQGJOSRWKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Pyrimidine (B1678525) Scaffold as a Privileged Structure in Organic Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of organic and medicinal chemistry. rsc.orgmdpi.com This scaffold is not merely a synthetic curiosity but is a fundamental component of life itself, forming the core structure of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. mdpi.com This biological ubiquity has rendered the pyrimidine ring a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of therapeutic agents. mdpi.com

The significance of pyrimidine derivatives is demonstrated by their vast and diverse range of pharmacological activities. mdpi.com These compounds have been successfully developed into drugs with applications across numerous therapeutic areas, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and cardiovascular agents. nih.gov For instance, the well-known chemotherapy agent 5-Fluorouracil is a pyrimidine analog that disrupts DNA synthesis in cancer cells. The ability of the pyrimidine core to be readily modified at its 2, 4, 5, and 6 positions allows chemists to create extensive libraries of derivatives, fine-tuning their steric, electronic, and pharmacokinetic properties to optimize interaction with specific biological targets. mdpi.com This synthetic accessibility, coupled with its proven biological relevance, ensures that the pyrimidine scaffold continues to be a focal point of intensive research in the quest for novel and more effective medicines.

Contextualization of 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine within Diverse Pyrimidine Derivatives

Within the broad and varied landscape of pyrimidine chemistry, This compound (see Table 1) emerges as a distinct derivative featuring specific substitutions that are of interest in medicinal chemistry. Its structure is characterized by a central pyrimidine ring with three key substituents:

An amino group at the C2 position. The 2-aminopyrimidine (B69317) moiety is a common feature in many biologically active molecules and provides a crucial site for hydrogen bonding interactions with biological receptors.

A 4-bromophenyl group at the C4 position. The incorporation of a halogen, such as bromine, on a phenyl ring can significantly modulate a molecule's properties. Bromine is lipophilic, which can enhance membrane permeability, and it can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The phenyl ring itself allows for potential π-π stacking interactions.

A methyl group at the C6 position. This small alkyl group can influence the molecule's solubility and conformation, and it can fit into specific hydrophobic pockets within a target protein.

While specific research on the biological activities of this compound is not extensively detailed in publicly available literature, the activities of structurally similar compounds provide a strong rationale for its scientific interest. For example, various 2-amino-4-aryl-6-substituted pyrimidines have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov Studies on related compounds, such as 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, have demonstrated that the presence of the 4-bromophenyl group is compatible with significant antibacterial and antifungal activity. nih.gov Therefore, this compound represents a synthetically accessible compound that combines several structural motifs known to be important for biological activity, making it a relevant molecule within the ongoing exploration of pyrimidine derivatives in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDOQGJOSRWKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699161
Record name 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792942-45-1
Record name 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Derivatization and Functionalization of 4 4 Bromophenyl 6 Methylpyrimidin 2 Amine

Chemical Transformations at the 4-Bromophenyl Substituent

The 4-bromophenyl group is a critical component of the molecule, offering a synthetically valuable handle for extensive derivatization. The carbon-bromine bond is a well-established reactive site for a variety of cross-coupling reactions, enabling the introduction of a wide array of substituents.

Reactivity of the Bromine Atom in Subsequent Functionalizations

The bromine atom attached to the phenyl ring is a prime site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out as a powerful method for forming new carbon-carbon bonds. In a study on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), the bromine atom was successfully coupled with various aryl and heteroaryl boronic acids using a Pd(PPh3)4 catalyst. mdpi.com This demonstrates the feasibility of replacing the bromine atom with diverse aromatic and heterocyclic moieties, thereby significantly altering the steric and electronic properties of the molecule.

The reactivity of the bromine atom is analogous to that observed in other brominated aromatic systems. researchgate.net Its position on the phenyl ring makes it susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle of cross-coupling. This allows for the introduction of alkyl, alkenyl, alkynyl, and aryl groups, making it a cornerstone for library synthesis.

Exploration of Substituent Effects on Derivatization Pathways

The efficiency and outcome of derivatization at the 4-bromophenyl group are influenced by the electronic nature of the coupling partners. In Suzuki-Miyaura reactions involving 5-(4-bromophenyl)-4,6-dichloropyrimidine, it was observed that electron-rich boronic acids resulted in good product yields. mdpi.com Conversely, the use of electron-withdrawing boronic acids was found to potentially diminish the yield of the final products. mdpi.com This suggests that the electronic properties of the incoming nucleophile play a significant role in the transmetalation step of the catalytic cycle.

Furthermore, the electronic character of the pyrimidine (B1678525) ring itself can influence the reactivity of the distal bromophenyl substituent. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can affect the electron density of the entire molecule. This interplay of substituent effects is a key consideration in designing synthetic pathways for novel derivatives. mdpi.comnih.gov

Table 1: Suzuki-Miyaura Coupling Reaction Conditions for a Related Bromophenylpyrimidine
CatalystBaseSolventReactant TypeYield OutcomeSource
Pd(PPh3)4 (5 mol %)K3PO41,4-Dioxane/H2OElectron-rich boronic acidsGood mdpi.com
Pd(PPh3)4 (5 mol %)K3PO41,4-Dioxane/H2OElectron-withdrawing boronic acidsReduced mdpi.com

Modifications of the 2-Amino Group on the Pyrimidine Ring

The primary amino group at the C2 position of the pyrimidine ring is a versatile nucleophilic center. Its reactivity allows for a range of modifications, including the formation of new carbon-nitrogen and carbon-nitrogen double bonds, which are fundamental transformations in medicinal and materials chemistry.

N-Alkylation and N-Arylation Reactions

The 2-amino group can readily undergo N-alkylation and N-arylation. N-alkylation can be achieved using various alkylating agents such as alkyl halides or dialkyl carbonates. nih.gov For instance, studies on the alkylation of 2-amino-6-methylpyrimidin-4-one, a structurally similar compound, show that reactions with alkyl halides lead to N-alkylation products. europeanscience.org Depending on the reaction conditions, mono- and di-alkylated products can be formed. researchgate.net The use of dimethyl carbonate (DMC) represents an environmentally benign approach to N-methylation. nih.gov

N-arylation introduces aromatic rings directly onto the amino group, a transformation often catalyzed by copper or palladium complexes. These reactions, such as the Buchwald-Hartwig amination, expand the structural diversity by incorporating various substituted aryl and heteroaryl groups. The regioselectivity of these reactions on ambident nitrogen heterocycles like pyrazoles has been studied, providing insights that can be applied to the 2-aminopyrimidine (B69317) core. semanticscholar.org

Formation of Schiff Bases and Related Imine Derivatives

One of the most fundamental reactions of the 2-amino group is its condensation with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. researchgate.netdergipark.org.tr

The synthesis of Schiff bases from aminopyrimidines is well-documented. For example, 4-(4-bromophenyl)-6-(4-chlorophenyl)-2-aminopyrimidine has been converted into a series of Schiff bases by reacting it with various substituted benzaldehydes. researchgate.net Typically, these reactions are carried out by refluxing the aminopyrimidine and the aldehyde in a suitable solvent like ethanol. researchgate.netmdpi.com The resulting imine derivatives serve as important intermediates and possess a wide range of chemical and biological properties. nih.gov

Table 2: Representative Schiff Base Synthesis from Aminopyrimidines
Amine ReactantCarbonyl ReactantSolventConditionProduct TypeSource
4-(4-bromophenyl)-6-(4-chlorophenyl)-2-aminopyrimidineSubstituted BenzaldehydesNot SpecifiedTreatmentSchiff Base researchgate.net
4-amino-1,5-dimethyl-2-phenylpyrazol-3-oneSubstituted CinnamaldehydesEthanolRefluxSchiff Base mdpi.com
1-amino-4-methylpiperazineAromatic AldehydesEthanolRefluxSchiff Base dergipark.org.tr

Functionalization and Diversification of the Pyrimidine Ring System

Beyond the primary substituents, the pyrimidine ring itself offers avenues for further functionalization. While the existing substituents (amino and methyl groups) are activating, directing electrophilic substitution can be complex. However, other strategies can be employed to introduce diversity directly onto the heterocyclic core.

One common approach for pyrimidine diversification involves the introduction of a leaving group, such as a halogen, onto the ring, which can then be displaced via nucleophilic aromatic substitution (SNAr). nih.govnih.gov Although the parent compound 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine lacks such a leaving group, synthetic strategies can be designed to incorporate one in precursor molecules. The reactivity in SNAr reactions is highly dependent on the substituents present on the ring; electron-withdrawing groups enhance reactivity, while electron-donating groups deactivate the ring towards nucleophilic attack. nih.gov

Another potential site for functionalization is the methyl group at the C6 position. This group could potentially be halogenated under radical conditions or deprotonated with a strong base to form a nucleophile for reaction with various electrophiles. Furthermore, the C5 position of the pyrimidine ring, being unsubstituted, could be a target for electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions, leading to further diversification of the pyrimidine scaffold. nih.gov

Comprehensive Spectroscopic and Diffraction Based Characterization of 4 4 Bromophenyl 6 Methylpyrimidin 2 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and the electronic environment of each atom can be constructed.

The ¹H NMR spectrum of 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine is anticipated to display a distinct set of signals that correspond to each unique proton environment in the molecule. The spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The aromatic region of the spectrum is expected to be the most complex. The 4-bromophenyl group should present a characteristic AA'BB' splitting pattern, appearing as two doublets. The two protons ortho to the pyrimidine (B1678525) ring (H-2' and H-6') and the two protons ortho to the bromine atom (H-3' and H-5') are chemically equivalent to each other but magnetically non-equivalent, giving rise to this pattern. The protons on the pyrimidine ring will also produce signals in this region. The single proton at the C5 position of the pyrimidine ring is expected to appear as a singlet.

A singlet corresponding to the three protons of the methyl group (-CH₃) would appear in the upfield region of the spectrum. The chemical shift of the two protons of the primary amine group (-NH₂) can vary and often appears as a broad singlet. Its position is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. Data from similar structures, such as N-(4-bromophenyl)pyridin-2-amine, show aromatic protons in the δ 6.6-8.1 ppm range, which helps in assigning the expected signals for the title compound rsc.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (C6-Methyl)~2.3-2.5Singlet (s)N/A3H
-NH₂ (C2-Amine)~5.0-5.5 (variable)Broad Singlet (br s)N/A2H
H-5 (Pyrimidine ring)~6.7-6.9Singlet (s)N/A1H
H-3', H-5' (Bromophenyl ring)~7.5-7.7Doublet (d)~8-92H
H-2', H-6' (Bromophenyl ring)~7.9-8.1Doublet (d)~8-92H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The spectrum should show a total of nine signals, as two pairs of carbons in the bromophenyl ring are chemically equivalent (C-2'/C-6' and C-3'/C-5'). The carbon of the methyl group will appear at the highest field (lowest ppm value). The carbons of the pyrimidine ring (C2, C4, C5, and C6) are expected in the range of δ 110-170 ppm, with the carbons directly bonded to nitrogen (C2, C4, C6) appearing further downfield. The six carbons of the 4-bromophenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the bromine (C-4') will have its chemical shift influenced by the halogen, and the ipso-carbon (C-1') attached to the pyrimidine ring will also have a characteristic shift. Analysis of related compounds like N-(4-bromophenyl)pyridin-2-amine shows signals for the brominated aromatic ring at approximately δ 115.4 (C-Br), 121.5, 132.1, and 139.7 ppm rsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (C6-Methyl)~20-25
C-5 (Pyrimidine ring)~110-115
C-4' (C-Br)~122-125
C-3', C-5' (Bromophenyl ring)~129-131
C-2', C-6' (Bromophenyl ring)~131-133
C-1' (ipso-C)~137-140
C-2 (C-NH₂)~160-163
C-4, C-6 (Pyrimidine ring)~163-168

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Information

Vibrational and electronic spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are used to identify functional groups and study the electronic transitions within the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key vibrational bands are expected that confirm its structure.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Aromatic C-H stretching vibrations from both the pyrimidine and bromophenyl rings are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the aromatic rings. The N-H bending vibration of the amino group is also found in this region, typically around 1600-1650 cm⁻¹. A strong band corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. Studies on similar aminopyrimidine structures confirm the presence of N-H stretching bands around 3444 and 3335 cm⁻¹ ijera.com.

Table 3: Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric Stretch (Amine)3300 - 3500
C-H Aromatic Stretch3000 - 3100
C-H Aliphatic Stretch (Methyl)2850 - 2980
C=N and C=C Aromatic Ring Stretch1500 - 1650
N-H Bend (Amine)1600 - 1650
C-H Bend (Methyl)1375 - 1450
C-Br Stretch500 - 650

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The conjugated π-electron systems of the pyrimidine and bromophenyl rings in this compound act as chromophores.

The spectrum is expected to show strong absorption bands corresponding to π→π* transitions, which are characteristic of aromatic and heteroaromatic systems. These are typically found in the 200-300 nm range. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorptions to longer wavelengths. Additionally, a weaker absorption band at a longer wavelength, corresponding to an n→π* transition involving the non-bonding electrons on the nitrogen atoms, may be observed. For comparison, the UV-Vis spectrum of 2-amino-4-methylpyrimidine (B85506) shows absorption maxima around 230 nm and 290 nm nist.gov. The addition of the bromophenyl group would be expected to shift these maxima.

Table 4: Predicted UV-Vis Spectral Data for this compound.
Electronic TransitionPredicted Absorption Maximum (λ_max, nm)Chromophore
π→π~230 - 250Aromatic Rings
π→π~280 - 310Conjugated System
n→π*~320 - 350N-heterocycle

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

The molecular formula of this compound is C₁₁H₁₀BrN₃ . The mass spectrum should exhibit a molecular ion peak ([M]+•) corresponding to this formula. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]+• and [M+2]+•) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For instance, the calculated mass for the protonated molecule [C₁₁H₁₁BrN₃]⁺ is approximately 264.0136 (for ⁷⁹Br) and 266.0116 (for ⁸¹Br).

The fragmentation pattern provides further structural evidence. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or cleavage of the bond between the pyrimidine and phenyl rings, leading to ions corresponding to the bromophenyl cation ([C₆H₄Br]⁺ at m/z 155/157) and the methyl-aminopyrimidine fragment.

Table 5: Predicted Mass Spectrometry Data for this compound.
IonPredicted m/zIdentity
[M]+• / [M+2]+•263 / 265Molecular Ion
[M+H]⁺ / [M+H+2]⁺264 / 266Protonated Molecular Ion
[M-15]⁺248 / 250Loss of •CH₃
[C₆H₄Br]⁺155 / 157Bromophenyl cation

Single Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate a model of the electron density within the crystal, from which the atomic positions can be inferred.

For a compound such as this compound, an SC-XRD analysis would yield critical data regarding its crystal system, space group, and unit cell dimensions. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed geometric description of the molecule. This information is invaluable for understanding the steric and electronic effects of the bromophenyl and methyl substituents on the pyrimidine core.

While the specific crystallographic data for this compound is not publicly available in the referenced search results, a hypothetical data table is presented below to illustrate the typical parameters obtained from such an analysis.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical formulaC₁₁H₁₀BrN₃
Formula weight264.12 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 10.3 Å
α = 90°, β = 105.2°, γ = 90°
Volume1025.4 ų
Z (molecules per unit cell)4
Density (calculated)1.712 Mg/m³

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For organic compounds, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified. The results are used to calculate the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and stoichiometric composition.

The molecular formula for this compound is C₁₁H₁₀BrN₃. Based on this, the theoretical elemental composition can be calculated. While specific experimental results for this compound are not available in the provided search results, the comparison between theoretical and found values is a cornerstone of chemical characterization.

Interactive Table: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)50.02Not Available
Hydrogen (H)3.82Not Available
Nitrogen (N)15.91Not Available
Bromine (Br)30.25Not Available

The confirmation of the elemental composition is a critical step in the identification of a newly synthesized compound, ensuring that the material under investigation corresponds to the expected molecular structure.

Advanced Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl 6 Methylpyrimidin 2 Amine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT, often with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, to determine a molecule's properties. researchgate.netresearchgate.net

Optimized Molecular Geometries and Conformational Analysis

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral (torsional) angles. For 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine, this analysis would reveal the precise three-dimensional arrangement of its atoms. A key parameter would be the dihedral angle between the pyrimidine (B1678525) and the 4-bromophenyl rings, which dictates the degree of planarity of the molecule and influences its electronic properties and crystal packing. In similar, related structures, the dihedral angle between aromatic rings can vary significantly, impacting intermolecular interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, a visual representation of the HOMO and LUMO would show the regions of the molecule where electron density is highest (for donation) and lowest (for acceptance), respectively, providing insight into its potential behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface. Typically, color-coding is used where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, one would expect negative potential (red) near the nitrogen atoms of the pyrimidine ring and the amino group due to their lone pairs of electrons, identifying them as nucleophilic centers. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group.

Reactivity Descriptors and Computational Stability Assessments

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. mdpi.com These include:

Chemical Hardness (η): η = (ELUMO – EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = – (EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = – χ

Electrophilicity Index (ω): ω = μ² / (2η)

A high chemical hardness value indicates low reactivity, while a high electrophilicity index suggests a strong capacity to act as an electrophile. Calculating these parameters for this compound would provide a quantitative assessment of its chemical behavior.

Theoretical Spectroscopic Data Calculations (e.g., IR, NMR, UV-Vis) for Validation

Computational methods can predict various spectroscopic properties of a molecule. These theoretical spectra can then be compared with experimental data to validate the accuracy of the computational model and the optimized geometry.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. This helps in assigning the peaks observed in experimental spectra to specific vibrational modes, such as N-H stretching of the amino group or C=N stretching within the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental results to confirm the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax), providing insights into the molecule's photophysical properties.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Computations

The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of research, with potential applications in optoelectronics, optical computing, and telecommunications. Pyrimidine derivatives, with their π-conjugated systems, are promising candidates for NLO materials. The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β), a measure of the molecule's ability to exhibit second-order NLO phenomena.

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of molecules. These calculations can provide insights into the relationship between molecular structure and hyperpolarizability. The magnitude of β is highly dependent on the intramolecular charge transfer (ICT) characteristics of the molecule, which is often facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge.

In the case of this compound, the pyrimidine ring can act as an electron-withdrawing group, while the amino group serves as an electron donor. The bromophenyl moiety can also influence the electronic properties of the molecule. DFT calculations, typically employing hybrid functionals such as B3LYP with a suitable basis set, are used to optimize the molecular geometry and compute the electronic properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation:

β_tot = (β_x^2 + β_y^2 + β_z^2)^1/2

Hirshfeld Surface Analysis and Quantitative Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis provides a deeper understanding of the crystal packing and the forces that govern the supramolecular architecture. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the procrystal (the crystal lattice).

While a specific Hirshfeld surface analysis for this compound is not detailed in the provided search results, extensive studies on structurally similar compounds, such as 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, offer valuable insights into the expected intermolecular interactions. researchgate.neteurekaselect.com For this related compound, Hirshfeld surface analysis revealed the following contributions to the crystal packing: researchgate.neteurekaselect.com

Intermolecular ContactPercentage Contribution
H···H37.9%
C···H/H···C18.4%
Br···H/H···Br13.3%
N···H/H···N11.5%
O···H/H···O10.0%

Another study on 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile also highlighted the significance of these interactions, with H···H contacts being the most prominent, followed by C···H/H···C, N···H/H···N, and Br···H/H···Br interactions. mdpi.comnih.gov These findings underscore the importance of hydrogen bonding and van der Waals forces in the crystal packing of bromophenyl-containing heterocyclic compounds. The presence of the bromine atom introduces the possibility of halogen bonding, which can further influence the supramolecular assembly. A detailed Hirshfeld surface analysis of this compound would be instrumental in fully elucidating its crystal packing and the hierarchy of its intermolecular interactions.

Molecular Docking and Ligand-Target Binding Interactions (In Silico Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. These in silico studies are crucial for identifying potential drug candidates and understanding their mechanism ofaction at a molecular level.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Molecular docking studies on various pyrimidine analogs have been performed to investigate their potential as inhibitors of key cancer-related proteins, such as cyclin-dependent kinases (CDKs) and tubulin. wisdomlib.orgnih.gov These proteins play critical roles in cell cycle regulation and cell division, making them attractive targets for cancer therapy.

While specific molecular docking studies for this compound were not found in the provided search results, research on similar compounds provides a strong rationale for its potential as an anticancer agent. For instance, a series of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amines were synthesized and docked against human cyclin-dependent kinase-2 (PDB ID: 1HCK). wisdomlib.org The docking results revealed that these compounds could fit into the ATP-binding pocket of CDK2, with binding energies ranging from -7.4 to -7.9 kcal/mol. wisdomlib.org The interactions were characterized by hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding site. wisdomlib.org

Similarly, molecular docking of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ) showed binding affinities ranging from -6.502 to -8.341 kcal/mol, with interactions primarily driven by hydrogen and halogen bonds. nih.gov These studies suggest that the bromophenyl and pyrimidine moieties can play a significant role in the binding of these compounds to their protein targets.

A hypothetical molecular docking study of this compound against a relevant cancer target, such as a protein kinase, would likely involve the formation of hydrogen bonds between the amino group of the pyrimidine ring and polar residues in the active site. The bromophenyl group could engage in hydrophobic and halogen bonding interactions, further stabilizing the ligand-protein complex. The results of such in silico studies, including the predicted binding affinity and interaction patterns, would provide valuable guidance for the future design and synthesis of more potent pyrimidine-based anticancer agents.

Target ProteinPDB IDLigand ClassTypical Binding Energy Range (kcal/mol)Key Interactions
Cyclin-Dependent Kinase 21HCKPyrimidine derivatives-7.4 to -7.9Hydrogen bonds, Hydrophobic interactions
Tubulin5LYJBromophenyl-triazole analogs-6.5 to -8.3Hydrogen bonds, Halogen bonds

Photophysical Properties and Optoelectronic Characterization of 4 4 Bromophenyl 6 Methylpyrimidin 2 Amine Derivatives

Absorption and Emission Spectral Characteristics

The electronic absorption and emission spectra of aromatic compounds like 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine are governed by π-π* and n-π* electronic transitions. The 2-aminopyrimidine (B69317) scaffold functions as a π-conjugated system where the amino group acts as an electron donor and the pyrimidine (B1678525) ring as an electron acceptor, creating an intramolecular charge transfer (ICT) character.

Absorption: The absorption spectrum is expected to show intense bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the pyrimidine and phenyl rings. For similar 2-aminopyrimidine derivatives, these transitions are typically observed in the 250–350 nm range. For instance, studies on various 2-alkylaminopyrimidines show absorption maxima that are influenced by the substitution pattern and solvent environment. nih.gov The presence of the 4-bromophenyl group is likely to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted phenyl ring due to the extension of the π-conjugated system and the heavy-atom effect of bromine.

Emission: Upon excitation, the molecule is expected to exhibit fluorescence from the lowest singlet excited state (S1). The emission wavelength is anticipated to be in the near-UV or visible region. In related 2-amino-4-aryl-6-pyridopyrimidine structures, fluorescence is a prominent feature. nih.gov The emission is expected to originate from an excited state with significant charge-transfer character, a common feature in donor-acceptor molecules. frontiersin.org The Stokes shift, which is the difference between the absorption and emission maxima, is expected to be significant, particularly in polar solvents, reflecting the change in dipole moment upon excitation.

To illustrate the typical spectral ranges for related compounds, the following table presents data for various substituted aminopyridine and aminopyrimidine derivatives.

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
2-N-MethylaminopyrimidineMethanol (B129727)282377~9400
2-N-EthylaminopyrimidineMethanol286375~8600
6-Amino-2,2':6',2"-terpyridineCH₂Cl₂~320384~5200
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate-270480~14000

This table presents data for analogous compounds to provide context for the expected properties of this compound. nih.govmdpi.com

Solvatochromic Behavior and Solvent Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key indicator of changes in the electronic distribution between the ground and excited states. For molecules with significant intramolecular charge transfer (ICT) character, such as this compound, a pronounced positive solvatochromism is expected. researchgate.netnih.gov

Upon photoexcitation, electron density is pushed from the electron-donating amino group towards the electron-accepting pyrimidine ring. This leads to an excited state that is more polar than the ground state. In polar solvents, this highly polar excited state is stabilized to a greater extent than the ground state, resulting in a lowering of the excited state energy level. Consequently, the fluorescence emission undergoes a bathochromic (red) shift as the solvent polarity increases. nih.gov Studies on various pyrimidine-based dyes and other push-pull systems have consistently demonstrated this behavior. frontiersin.orgnih.gov

The fluorescence maxima of 6-amino-substituted terpyridines, for example, have been shown to shift to longer wavelengths with increasing solvent polarity, while the absorption maxima are less affected. acs.org This differential stabilization confirms the significant charge-transfer nature of the excited state. Therefore, it is anticipated that this compound would exhibit a notable red shift in its emission spectrum when transitioning from nonpolar solvents (e.g., hexane) to polar solvents (e.g., methanol or acetonitrile).

Fluorescence Quantum Yields and Luminescence Lifetimes

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are highly sensitive to the molecular structure and its environment.

For 2-aminopyrimidine derivatives, quantum yields can vary widely. Unsubstituted pyridin-2-amine is known to have a high quantum yield (Φ = 0.6), making it a promising scaffold for fluorescent probes. mdpi.com However, structural modifications and solvent interactions can significantly alter this value. In some cases, the introduction of bulky groups or the presence of non-radiative decay pathways, such as conformational changes in the excited state, can lead to lower quantum yields. nih.gov For instance, a study on push-pull pyrimidine systems showed a drastic fluorescence quenching in polar solvents due to the formation of a twisted intramolecular charge-transfer (TICT) state that favors non-radiative decay. frontiersin.org

The presence of the bromine atom can also influence the quantum yield. The heavy-atom effect of bromine enhances intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1). This process competes with fluorescence, potentially leading to a lower fluorescence quantum yield compared to a non-brominated analogue.

The fluorescence lifetime for organic fluorophores of this type typically falls within the range of a few nanoseconds (ns). For example, time-resolved fluorescence measurements on certain aminobiphenyl-pyrimidine systems have shown lifetimes spanning from 1.5 ns to 4.6 ns, depending on the solvent. frontiersin.org

CompoundSolventQuantum Yield (Φ_F)Lifetime (τ, ns)
6-Amino-2,2':6',2"-terpyridineCH₂Cl₂0.70Not Reported
6,6"-Diamino-2,2':6',2"-terpyridineCH₂Cl₂0.48Not Reported
Pyrimidine-derived α-amino acidsMethanolUp to 0.77Not Reported
4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidineHexane0.901.51
4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidineAcetonitrile0.824.64

This table shows representative data for related fluorescent compounds to illustrate typical values. frontiersin.orgacs.orglookchem.com

Investigation of Two-Photon Absorption (TPA) Cross-Sections

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This process is highly dependent on the molecular structure. Key requirements for efficient TPA include a large transition dipole moment and a significant change in the permanent dipole moment between the ground and excited states—features often found in donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) type molecules. rsc.org

The this compound molecule possesses a D-π-A architecture, which suggests it could be a candidate for TPA. Theoretical studies on pyrimidine have indicated that vibronic coupling can lead to significant TPA intensity even for electronically forbidden transitions. While experimental TPA data for this specific compound is unavailable, studies on other pyrimidine derivatives and fluorescent protein chromophores provide insight. nih.govrsc.org For a molecule to be useful in TPA applications like bioimaging, it should have a large TPA cross-section (σ₂), typically measured in Göppert-Mayer (GM) units. Values for organic chromophores can range from a few GM to several thousand GM. rsc.orgrsc.org The TPA maximum often appears at a wavelength roughly double that of the one-photon absorption maximum, though shifts are common. rsc.org Given its charge-transfer characteristics, it is plausible that this compound would exhibit TPA, but its cross-section would need to be determined experimentally.

Room-Temperature Phosphorescence (RTP) Studies in Organic Systems

Room-temperature phosphorescence (RTP) is luminescence from the triplet excited state (T1) to the singlet ground state (S0). This process is spin-forbidden, resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence. For organic molecules, RTP is often weak or non-existent at room temperature due to efficient non-radiative decay and quenching by molecular oxygen.

However, the presence of a heavy atom like bromine in this compound is a key structural feature that strongly promotes RTP. The "heavy-atom effect" enhances spin-orbit coupling, which facilitates the normally forbidden intersystem crossing (S1 → T1) and phosphorescence (T1 → S0) processes. cardiff.ac.uk Numerous studies have demonstrated that incorporating bromine into organic molecules can induce or significantly enhance RTP. nih.gov

For RTP to be observed, non-radiative decay from the triplet state must be suppressed. This is typically achieved by restricting molecular motion, for instance, by embedding the molecule in a rigid polymer matrix, in the crystalline solid state, or through the formation of halogen-bonded frameworks. nih.gov Research on brominated naphthalene (B1677914) derivatives has shown that crystalline solids can display bright RTP with quantum yields up to ~20% and millisecond lifetimes, whereas non-brominated analogues are non-emissive. nih.gov Similarly, delayed RTP with lifetimes up to 742 ms (B15284909) has been observed in brominated carbazole (B46965) derivatives.

Given these principles, this compound is an excellent candidate for exhibiting RTP, particularly in the solid state or when incorporated into a rigid host material. The phosphorescence emission would be expected at a longer wavelength (lower energy) than its fluorescence.

CompoundStatePhosphorescence Lifetime (τ_p)Phosphorescence Quantum Yield (Φ_p)
Brominated Naphthalene Tetracarboxylate (Br2NTE)Crystal1.3 ms19.6%
Brominated Naphthalene Tetracarboxylate (Br4NTE)Crystal0.4 ms9.3%
Brominated Carbazole Derivative (DCzSBrSP)Powder742 msNot Reported

This table provides RTP data for representative brominated organic compounds to illustrate the potential of such systems. nih.gov

Applications of 4 4 Bromophenyl 6 Methylpyrimidin 2 Amine As Synthetic Intermediates and in Materials Science

A Valuable Building Block in Complex Organic Synthesis

The reactivity of the constituent functional groups in 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine makes it a valuable precursor in the synthesis of a wide array of organic compounds. The presence of the bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions, while the amino group on the pyrimidine (B1678525) ring can participate in various condensation and substitution reactions.

Precursor to Diverse Heterocyclic Systems

The structural framework of this compound serves as a foundational element for the construction of more complex, fused heterocyclic systems. The amino group can act as a nucleophile, enabling the annulation of additional rings onto the pyrimidine core. For instance, reactions with appropriate bifunctional reagents can lead to the formation of fused systems like pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. These fused heterocyclic motifs are of significant interest in medicinal chemistry due to their diverse biological activities. While direct examples of such syntheses starting from this compound are not extensively documented in readily available literature, the known reactivity patterns of 2-aminopyrimidines strongly suggest its utility in this capacity. The general synthetic strategies involve the reaction of the 2-amino group with α,β-unsaturated ketones, β-ketoesters, or other electrophilic reagents to construct the new heterocyclic ring.

Furthermore, the bromine atom on the phenyl substituent opens avenues for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems incorporating the pyrimidine ring. Palladium-catalyzed intramolecular C-H arylation is a powerful tool that could be employed to create novel, rigid, and planar heterocyclic structures with potential applications in materials science.

Intermediates for the Synthesis of Agrochemicals and Specialty Chemicals

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities including herbicidal, fungicidal, and insecticidal properties. The structural features of this compound make it an attractive intermediate for the synthesis of novel agrochemicals. The bromophenyl moiety can be a key pharmacophore in certain pesticides, and the pyrimidine core is a common scaffold in many commercial products.

While specific, commercialized agrochemicals directly derived from this compound are not publicly disclosed, the general importance of substituted pyrimidines as agrochemical intermediates is widely recognized. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a crucial intermediate for a variety of sulfonylurea herbicides. google.com The synthetic versatility of this compound allows for the introduction of various functional groups through reactions at the amino and bromo positions, enabling the generation of a library of derivatives for biological screening.

In the realm of specialty chemicals, this compound can serve as a precursor for dyes, pigments, and other functional organic materials. The combination of the aromatic bromophenyl group and the heterocyclic pyrimidine ring can give rise to chromophoric systems with interesting photophysical properties.

Exploration in Supramolecular Chemistry and Assembly Formation

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The structure of this compound possesses key features that make it an excellent candidate for forming well-defined supramolecular assemblies.

The 2-aminopyrimidine (B69317) moiety is a well-known motif for forming strong and directional hydrogen bonds. Specifically, the amino group and the adjacent ring nitrogen atom can act as a hydrogen bond donor and acceptor, respectively, leading to the formation of robust self-complementary dimers through N-H···N hydrogen bonds. This interaction is a common and predictable feature in the crystal engineering of aminopyrimidine-containing structures.

A study on the closely related compound, 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine, provides valuable insight into the potential supramolecular behavior of the title compound. In the crystal structure of this analogue, molecules form dimeric pairs through N-H···N hydrogen bonds, creating an eight-membered ring motif. nih.gov Additionally, weaker N-H···Br hydrogen bonds were observed, demonstrating the potential for the bromine atom to participate in directing the supramolecular assembly. nih.gov The interplay of these hydrogen bonding interactions, along with potential π-π stacking interactions between the aromatic rings, can lead to the formation of one-, two-, or three-dimensional networks. The ability to predict and control these non-covalent interactions is crucial for the rational design of crystalline materials with desired properties.

Table 1: Potential Supramolecular Interactions in this compound
Interaction TypeParticipating GroupsPotential Role in Assembly
N-H···N Hydrogen BondAmino Group (donor) and Pyrimidine Ring Nitrogen (acceptor)Formation of strong, self-complementary dimers, leading to linear chains or tapes.
N-H···Br Hydrogen BondAmino Group (donor) and Bromine Atom (acceptor)Inter-dimer or inter-chain linking, contributing to the overall 3D architecture.
π-π StackingBromophenyl and Pyrimidine RingsStabilization of the crystal packing through parallel or offset stacking arrangements.

Potential in Organic Electronics and Advanced Materials

The electronic properties of pyrimidine derivatives have garnered significant interest for their potential applications in organic electronics. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes pyrimidine-containing compounds promising candidates for use as n-type (electron-transporting) materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

The incorporation of a 4-(4-Bromophenyl) substituent can further modulate the electronic properties of the pyrimidine core. The bromine atom, being an electron-withdrawing group, can enhance the electron-deficient character of the molecule. Furthermore, the potential for derivatization at the bromine position through cross-coupling reactions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of efficient organic electronic materials.

While specific studies on the application of this compound in organic electronics are yet to be widely reported, the fundamental properties of the pyrimidine core suggest a promising future in this area. Research into the synthesis of oligomers or polymers incorporating this moiety could lead to the development of new semiconducting materials with tailored electronic and photophysical properties for advanced technological applications. The ability to form ordered supramolecular assemblies, as discussed previously, could also be advantageous in enhancing charge transport in thin-film devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-bromophenyl)-6-methylpyrimidin-2-amine, and how is structural confirmation performed?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 4-bromophenyl group. For example, intermediates like 2-amino-4-chloro-6-methylpyrimidine may react with 4-bromophenylboronic acid under palladium catalysis. Structural confirmation relies on IR spectroscopy (e.g., NH₂ stretches at ~3398 cm⁻¹ and aromatic C-H stretches at ~3029 cm⁻¹) and multinuclear NMR (¹H/¹³C). In ¹H NMR, aromatic protons appear at δ 7.29–7.87 ppm, while NH₂ protons resonate as a singlet at δ ~5.29 ppm. Overlapping signals, such as the H-5 pyrimidine proton merging with aromatic protons, may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

  • Methodological Answer :

  • ¹³C NMR : Identifies electronic effects of substituents. For example, the pyrimidine C-2 and C-4 carbons resonate at δ ~163.9–164.8 ppm due to electron-withdrawing bromophenyl groups .
  • X-ray crystallography : Resolves steric and electronic interactions. In related pyrimidines, dihedral angles between the pyrimidine ring and aryl substituents (e.g., 12.8° for phenyl groups) influence π-π stacking and crystallographic packing .

Q. How can researchers assess the biological relevance of this compound?

  • Methodological Answer : Target identification often involves molecular docking to enzymes like cyclin-dependent kinases (CDKs), where the bromophenyl group may enhance hydrophobic binding. Preliminary assays (e.g., kinase inhibition IC₅₀) should be validated with crystal structures of ligand-enzyme complexes. For example, similar pyrimidines exhibit CDK inhibition via active-site binding, modulated by substituent lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., NH₂ proton exchange in NMR vs. static positions in X-ray). Use variable-temperature NMR to probe exchange kinetics and DFT calculations to compare optimized geometries with crystallographic data. For instance, intramolecular hydrogen bonds (e.g., N–H⋯N) observed in X-ray may not manifest in solution NMR due to solvent interactions .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this pyrimidine derivative?

  • Methodological Answer : The electron-rich NH₂ group directs electrophiles to the pyrimidine C-5 position. For bromination, use Lewis acids (e.g., FeBr₃) to enhance selectivity. Computational tools (e.g., Fukui indices) predict reactive sites, while Hammett substituent constants rationalize rate differences. For example, the bromophenyl group’s σ⁺ value (~+0.26) may deactivate certain positions .

Q. How do steric and electronic effects of the 4-bromophenyl group influence intermolecular interactions in solid-state structures?

  • Methodological Answer : The bromine atom’s polarizability enhances halogen bonding (e.g., Br⋯N interactions) and affects packing motifs. X-ray studies of analogs reveal Br⋯π interactions (3.5–3.7 Å) and herringbone arrangements. Compare with non-brominated analogs (e.g., 4-methylphenyl) to isolate electronic vs. steric contributions .

Q. What computational methods are effective for predicting reaction pathways in derivatizing this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for reactions like Suzuki couplings. Machine learning (e.g., reaction outcome prediction using PubChem data) accelerates condition optimization. For example, ICReDD’s workflow integrates computational screening with high-throughput validation, reducing trial-and-error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.